5-Chloro-2-nitroaniline
Overview
Description
5-Chloro-2-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a yellow crystalline solid that is moderately soluble in organic solvents. This compound is characterized by the presence of strong electron-withdrawing groups, namely the chlorine and nitro substituents, which enhance its reactivity in various chemical reactions .
Mechanism of Action
Target of Action
5-Chloro-2-nitroaniline has shown promise in medical research, particularly in the development of cancer therapeutics . The primary targets of this compound are oncogenic microRNAs (miRNAs) . MiRNAs are small non-coding RNAs that play crucial roles in the regulation of gene expression and have been implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets, the oncogenic miRNAs, and inhibits cell proliferation . This interaction results in changes at the molecular level that can lead to the suppression of cancer cell growth .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of sorafenib analogues . Sorafenib is a kinase inhibitor used for the treatment of primary kidney cancer, advanced primary liver cancer, and radioactive iodine-resistant advanced thyroid carcinoma .
Result of Action
This compound demonstrates cytotoxic activity against HeLa and MCF-7 cancer cell lines . This suggests that the compound’s action at the molecular and cellular levels could potentially lead to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and heat , which means that its storage and handling conditions could potentially affect its activity. Furthermore, the compound is highly toxic and poses significant risks to human health and the environment , which necessitates careful handling and disposal practices.
Biochemical Analysis
Biochemical Properties
5-Chloro-2-nitroaniline is notable for its strong electron-withdrawing groups, namely the chlorine and nitro substituents . These electron-withdrawing groups enhance its reactivity in various chemical reactions, making it a useful intermediate in pharmaceutical and dye synthesis . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Cellular Effects
In the context of cancer research, this compound has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . Additionally, this compound has been utilized in the synthesis of potent inhibitors of HIV-1 replication .
Molecular Mechanism
The molecular mechanism of this compound involves a multi-step process including acylation, nitrification, and hydrolysis . The acylation of 3-chloroaniline with formic acid in organic solvents yields an intermediate product, which is then nitrified using nitric acid and acetic anhydride to introduce the nitro group . Subsequent hydrolysis with sodium hydroxide converts the nitro group to an amino group, resulting in the desired compound .
Temporal Effects in Laboratory Settings
This compound is sensitive to light and heat . Prolonged exposure to light or elevated temperatures can result in degradation or decomposition of the compound, leading to changes in its properties . Specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-nitroaniline can be synthesized through a multi-step process involving acylation, nitrification, and hydrolysis . The preparation method involves the following steps:
Acylation: 3-chloroaniline is acylated with formic acid in organic solvents such as iso-propyl ether, propyl ether, butyl ether, or benzene at reflux temperature for 1-1.5 hours to form an intermediate product.
Nitrification: The intermediate product is nitrified by treating it with a combination of nitric acid and acetic anhydride at a temperature range of -5 to 10°C for 2.0-2.5 hours. This step introduces the nitro group into the molecule.
Industrial Production Methods
In industrial settings, this compound can be produced using m-dichlorobenzene as the starting material. The process involves nitrification to produce 2,4-dichloronitrobenzenes, followed by high-pressure amination to obtain the target product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-nitroaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-Chloro-2-aminobenzene.
Substitution: Various substituted anilines.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
5-Chloro-2-nitroaniline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has shown promise in developing cancer therapeutics by targeting oncogenic microRNAs and inhibiting cell proliferation.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroaniline: Similar in structure but with the chlorine and nitro groups in different positions.
3-Chloro-4-nitroaniline: Another structural isomer with different positioning of substituents.
4-Chloro-3-nitroaniline: Also a structural isomer with unique properties.
Uniqueness
5-Chloro-2-nitroaniline is unique due to its specific positioning of the chlorine and nitro groups, which confer distinct reactivity and applications. Its strong electron-withdrawing groups make it particularly useful in various chemical reactions and industrial applications .
Properties
IUPAC Name |
5-chloro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXYZBQDNFULS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167604 | |
Record name | 5-Chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1635-61-6 | |
Record name | 5-Chloro-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1635-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-nitroaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLORO-2-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/656XJM4CON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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